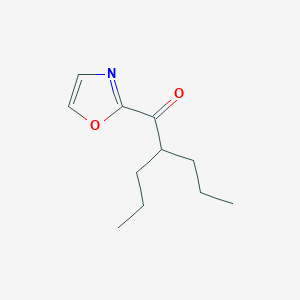
4'-Azetidinomethyl-2-fluorobenzophenone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4’-Azetidinomethyl-2-fluorobenzophenone is a chemical compound with the molecular formula C17H16FNO . It has a molecular weight of 269.31 g/mol .
Molecular Structure Analysis
The molecular structure of 4’-Azetidinomethyl-2-fluorobenzophenone consists of a benzophenone core with a fluorine atom at the 2-position and an azetidinomethyl group at the 4’-position .Physical And Chemical Properties Analysis
4’-Azetidinomethyl-2-fluorobenzophenone has a molecular weight of 269.31 g/mol . Additional physical and chemical properties such as melting point, boiling point, and density were not found in the available resources .Applications De Recherche Scientifique
1. Fluorescent Sensors
4'-Azetidinomethyl-2-fluorobenzophenone and its derivatives have been studied for their potential as fluorescent sensors. Research shows that molecules like HBZA and HBTA, which are based on benzimidazole/benzothiazole and azomethines, exhibit significant absorption and emission spectral changes upon coordination with specific analytes, demonstrating their potential as sensitive and selective fluorescent sensors (Suman, Bubbly, Gudennavar, & Gayathri, 2019).
2. Biochemical Applications
The compound's derivatives have been applied in biochemical studies. For instance, in a study on UDP-glucuronosyltransferases (UGTs), 4-Azido-2-hydroxybenzoic acid, a similar photoactive benzoic acid derivative, was used to identify the phenol binding site of UGTs, demonstrating its utility in biochemical labeling and analysis (Xiong et al., 2006).
3. Polymer Synthesis
This compound has been used in the synthesis of polymers. A study reported the synthesis of rigid-rod poly(4′-phenyl-2,5-benzophenone) telechelics using 4-chloro-4′-fluorobenzophenone, which were then sulfonated to create multiblock copolymers for potential use in proton exchange membranes (Ghassemi, Ndip, & Mcgrath, 2004).
4. Photostability Enhancement in Fluorophores
The azetidinyl and aziridinyl fluorophores, which are structurally related to this compound, have shown enhanced brightness and photostability in fluorescence imaging applications. These compounds effectively suppress twisted intramolecular charge transfer formation, offering improvements in fluorescence imaging techniques (Liu et al., 2016).
5. Anticancer Agent Development
This compound derivatives have been explored in the development of novel antitumor agents. For example, amino acid prodrugs of 2-(4-aminophenyl)benzothiazoles, which have shown selective and potent antitumor properties, were synthesized and evaluated for their efficacy in treating cancer (Bradshaw et al., 2002).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
[4-(azetidin-1-ylmethyl)phenyl]-(2-fluorophenyl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FNO/c18-16-5-2-1-4-15(16)17(20)14-8-6-13(7-9-14)12-19-10-3-11-19/h1-2,4-9H,3,10-12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URJWCUXOJOUQEG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1)CC2=CC=C(C=C2)C(=O)C3=CC=CC=C3F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50642813 |
Source


|
| Record name | {4-[(Azetidin-1-yl)methyl]phenyl}(2-fluorophenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50642813 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
898756-81-5 |
Source


|
| Record name | Methanone, [4-(1-azetidinylmethyl)phenyl](2-fluorophenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898756-81-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | {4-[(Azetidin-1-yl)methyl]phenyl}(2-fluorophenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50642813 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














